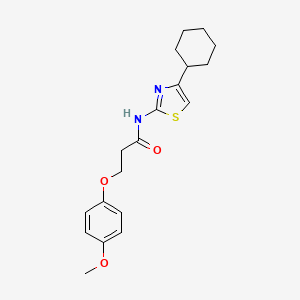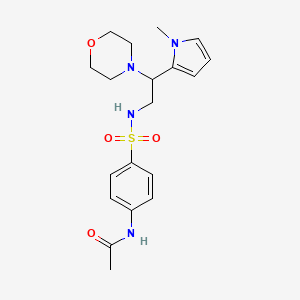
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide is a fascinating compound with complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the pyrrole intermediate: : Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.
Attachment of the morpholine ring: : The morpholine ring is introduced through nucleophilic substitution reactions.
Formation of the sulfonamide bond: : Using sulfamoyl chloride, the sulfonamide linkage is formed under basic conditions.
Acetylation: : The final step involves acetylating the compound to get the desired product.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and precise control of reaction conditions, thus optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the pyrrole ring, leading to the formation of oxo derivatives.
Reduction: : The reduction of the sulfonamide group can yield amines.
Substitution: : The acetyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophiles like amines, thiols, or halides under basic conditions.
Major Products
Oxidation: : Oxo derivatives of the compound.
Reduction: : Amines.
Substitution: : Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for the creation of more complex molecules.
Acts as a reagent in various chemical reactions due to its functional groups.
Biology
Investigated for its role in modulating biological pathways.
Medicine
Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Possible applications in the development of new drugs.
Industry
Utilized in the manufacturing of specialty chemicals.
Could serve as a precursor in the production of advanced materials.
Mechanism of Action
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase. The compound can bind to the active site of the enzyme, interfering with its normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: : Shares the sulfonamide group but lacks the complex ring structures.
1-Methyl-1H-pyrrole-2,5-dione: : Contains the pyrrole ring but differs in overall structure.
Morpholine: : Comprises the morpholine ring but lacks the other functional groups.
Uniqueness
N-(4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups, which endows it with distinct chemical and biological properties. This structural complexity is not found in simpler analogues, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-15(24)21-16-5-7-17(8-6-16)28(25,26)20-14-19(18-4-3-9-22(18)2)23-10-12-27-13-11-23/h3-9,19-20H,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKUZQSTHMVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
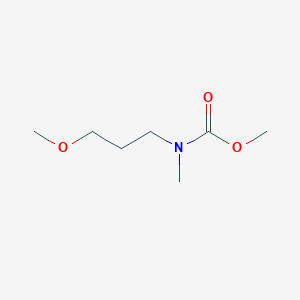
![N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide](/img/structure/B2758805.png)
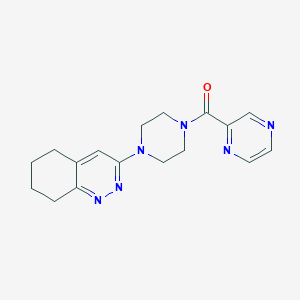

![[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2758809.png)
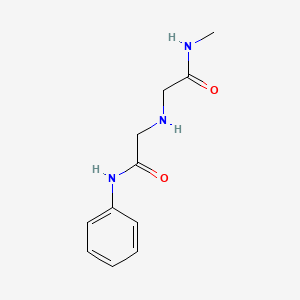
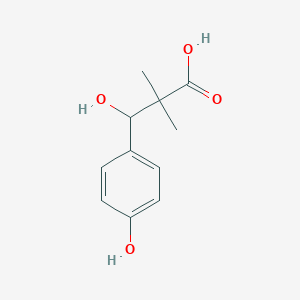
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2758815.png)
![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)
![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide](/img/structure/B2758819.png)
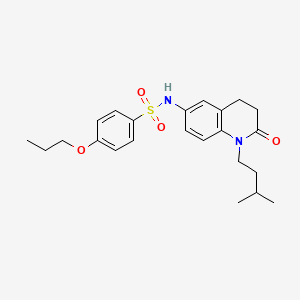
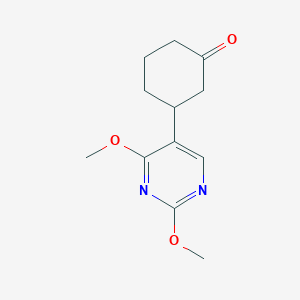
![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)
